Artemisinic acid
Overview
Description
Artemisinic acid is an amorphane sesquiterpene isolated from Artemisia annua L . It has a variety of pharmacological activities such as antimalarial activity, anti-tumor activity, antipyretic effect, antibacterial activity, and more .
Synthesis Analysis
Artemisinic acid can be produced through various approaches including extraction from A.annua L, in vitro production by cell and tissue culture, total chemical synthesis, and fermentation production using synthetic biology technology . A new synthetic biology approach has been developed to introduce the complete pathway for artemisinic acid biosynthesis into the high-biomass crop tobacco .Molecular Structure Analysis
Artemisinic acid is a sesquiterpene lactone with an endoperoxide bridge . Its molecular formula is C15H22O2 .Chemical Reactions Analysis
Artemisinic acid is a precursor compound for the semi-synthesis of artemisinin . The key genes encoding for enzymes regulating the biosynthesis of artemisinic acid in plants are fully understood, enabling metabolic engineering of the pathway .Physical And Chemical Properties Analysis
Artemisinic acid has a molecular weight of 234.33 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Semi-Synthetic Production of Antimalarials
Artemisinic acid has significantly contributed to the semi-synthetic production of antimalarial drugs. Using synthetic biology, strains of Saccharomyces cerevisiae (baker’s yeast) have been developed for high-yielding biological production of artemisinic acid, a precursor of artemisinin, a potent antimalarial agent. This advancement has provided a stable and affordable source of artemisinin, essential for the treatment of malaria (Paddon et al., 2013).
Engineering Yeast for Artemisinic Acid Production
Research has also focused on genetically engineering Saccharomyces cerevisiae to produce artemisinic acid in high titres. This process utilizes an engineered mevalonate pathway and a novel cytochrome P450 monooxygenase from Artemisia annua. The produced artemisinic acid is then a key step towards the semi-synthesis of artemisinin, offering a cost-effective and environmentally friendly source (Ro et al., 2006).
Commercial Production Developments
The commercial production of semi-synthetic artemisinin, initiated in 2013, was a significant milestone. This process involved engineering yeast strains to produce artemisinic acid, followed by chemical conversion to artemisinin. This method has addressed supply and price fluctuations of artemisinin, ensuring a consistent supply for antimalarial therapies (Kung et al., 2018).
Enhancement of Other Pharmaceutical Compounds
Artemisinic acid has shown potential in enhancing the production of other pharmaceutical compounds. For instance, its use as an elicitor has increased the concentrations of vindoline and vinblastine, compounds used in chemotherapy, in Catharanthus roseus cells (Liu et al., 2014).
Heterologous Biosynthesis in Tobacco
Research on the biosynthesis of artemisinic acid in tobacco plants highlights its potential in the production of artemisinin precursors. This approach involves the expression of Artemisia annua genes in tobacco, leading to the accumulation of intermediates in the artemisinin biosynthetic pathway (Zhang et al., 2011).
Artemisinic Acid in Microbial and Crop Engineering
Artemisinic acid has played a pivotal role in microbial and crop engineering for the production of its derivatives. This has included the development of microbial systems for its efficient production and the exploration of its synthesis in high-biomass crops like tobacco (Fuentes et al., 2016).
Safety And Hazards
Future Directions
The demand for artemisinic acid has drastically increased worldwide due to its various pharmacological activities . The production of artemisinic acid in microorganisms and further semi-synthesis to artemisinin is a feasible complementary strategy that would help reduce artemisinin cost in the future . The focus of future efforts should be on maximizing the production of artemisinic acid .
properties
IUPAC Name |
2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQMEXSCSAIXGB-SAXRGWBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Artemisinic acid | |
CAS RN |
80286-58-4 | |
Record name | Artemisinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80286-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Artemisic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080286584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ARTEMISINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N99527G7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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